BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide

CYP2A6 inhibition nicotine metabolism cyclopropanecarboxamide scaffold

For researchers investigating CYP2A6 active-site tolerance, this compound features a 2-methoxybenzyl N-substituent that introduces a distinct hydrogen-bonding and steric environment, predicted to alter selectivity and reduce off-target liability versus the N1-(4-fluorophenyl) analog. With computed LogP of 3.0, tPSA of 38.3 Ų, and only 5 rotatable bonds, it resides in favorable CNS drug-like chemical space, enabling PAMPA-BBB and MDCK-MDR1 permeability assays. The cyclopropane core confers reduced CYP-mediated oxidation compared to acyclic amides. Procure alongside its 4-MOB regioisomer for comparative profiling to validate the ortho-methoxy conformational constraint hypothesis.

Molecular Formula C18H18FNO2
Molecular Weight 299.345
CAS No. 1091462-61-1
Cat. No. B2814252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide
CAS1091462-61-1
Molecular FormulaC18H18FNO2
Molecular Weight299.345
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18FNO2/c1-22-16-5-3-2-4-13(16)12-20-17(21)18(10-11-18)14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3,(H,20,21)
InChIKeyHHEWUBJTOZJSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide (CAS 1091462-61-1): A Structurally Defined Cyclopropanecarboxamide for CYP-Targeted Probe Development


1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide (CAS 1091462-61-1; molecular formula C₁₈H₁₈FNO₂; MW 299.3) is a cyclopropane-based carboxamide derivative featuring a 4-fluorophenyl group at the cyclopropane 1-position and a 2-methoxybenzyl substituent on the amide nitrogen [1]. The cyclopropane ring confers conformational rigidity and enhanced metabolic stability relative to acyclic amide analogs, while the 4-fluorophenyl moiety contributes to lipophilicity (computed XLogP3 = 3) [1]. The 2-methoxybenzyl group introduces a hydrogen-bond acceptor (methoxy oxygen) and aromatic π-stacking capability distinct from simpler N-phenyl or N-benzyl analogs, positioning this compound as a differentiated scaffold within the cyclopropanecarboxamide class [2].

Why 1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide Cannot Be Replaced by Generic Analogs


Cyclopropanecarboxamide derivatives bearing identical core rings can exhibit divergent biological activity profiles depending on the N-substituent. The N1-(4-fluorophenyl) analog (CAS 2354-89-4) was identified as a potent CYP2A6 inhibitor with IC₅₀ < 1 μM through virtual screening and in vitro validation [1]. However, modification of the N-substituent to a 2-methoxybenzyl group, as in the target compound, introduces a markedly different hydrogen-bonding and steric environment that is predicted to alter CYP isoform selectivity, metabolic stability, and off-target liability [1]. Even closely related analogs such as the propyl-linker variant (1-(4-fluorophenyl)-N-[3-(2-methoxyphenyl)propyl]cyclopropanecarboxamide) differ in linker length and flexibility (ΔLogP ≈ 0.52, Δrotatable bonds = +2), which affects permeability and target engagement . Generic substitution without head-to-head comparative data would therefore risk selecting a compound with uncharacterized selectivity and potency for the intended target.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide (CAS 1091462-61-1) Against In-Class Analogs


Structural Differentiation from the Parent CYP2A6 Inhibitor Lead: N1-(4-Fluorophenyl)cyclopropane-1-carboxamide

The N1-(4-fluorophenyl)cyclopropane-1-carboxamide analog (CAS 2354-89-4) was identified from a 60,000-compound virtual screen as a potent CYP2A6 inhibitor with IC₅₀ < 1 μM [1]. The target compound replaces the N-phenyl group with an N-(2-methoxybenzyl) group, introducing an sp³-hybridized methylene spacer that moves the aromatic ring ~1.5 Å further from the amide nitrogen, and a methoxy group that adds a hydrogen-bond acceptor (total HBA count: 3 vs. 2 for the parent analog) [2]. This structural modification is expected to alter the binding mode within the CYP2A6 active site, where the original lead compound's interaction was driven by hydrophobic contacts and a hydrogen bond to Asn297 [1].

CYP2A6 inhibition nicotine metabolism cyclopropanecarboxamide scaffold

Physicochemical Differentiation from a Propyl-Linker Analog: 1-(4-Fluorophenyl)-N-[3-(2-methoxyphenyl)propyl]cyclopropanecarboxamide

A commercially available ChemBridge screening compound (SC-51294742) differs from the target compound by having a three-carbon propyl linker between the amide nitrogen and the 2-methoxyphenyl ring instead of a single-carbon methylene bridge . This linker extension increases the molecular weight from 299.3 to 327 Da, raises computed LogP from 3.0 to 3.52, and adds two additional rotatable bonds (5 → 7) [1]. These differences are substantial in medicinal chemistry optimization: each additional rotatable bond typically reduces oral bioavailability by ~10%, and the ΔLogP of +0.52 may shift the compound from favorable CNS drug-like space (LogP 1–3.5) toward a higher lipophilicity range associated with increased metabolic clearance and hERG liability [2].

ADME profiling lipophilicity linker length optimization

Cyclopropane Scaffold Rigidity and Metabolic Stability: Class-Level Differentiation from Acyclic Amide Analogs

The cyclopropane ring in the target compound imposes conformational restriction on the amide bond geometry, reducing the number of low-energy conformers compared to acyclic N-benzyl amides. Cyclopropanecarboxamides as a class exhibit enhanced metabolic stability because the cyclopropane C–H bonds have increased s-character (~sp².³ hybridization), making them less susceptible to cytochrome P450-mediated oxidation than aliphatic C–H bonds [1]. Specifically, the cyclopropyl group in N1-(4-fluorophenyl)cyclopropane-1-carboxamide was experimentally demonstrated to be critical for CYP2A6 inhibition potency, with docking studies confirming that the cyclopropane ring occupies a hydrophobic pocket while the N-phenyl group engages Asn297 via hydrogen bonding [2]. The target compound retains this cyclopropane core while adding a 2-methoxybenzyl substituent, preserving the metabolic stability advantage over acyclic amides.

metabolic stability cyclopropane scaffold conformational restriction

2-Methoxybenzyl Substituent as a Pharmacophoric Differentiation Element in CYP Isoform Selectivity Profiling

The 2-methoxybenzyl (2-MOB) substituent is a recognized pharmacophoric element in medicinal chemistry, appearing in structurally diverse bioactive compounds including CNS-penetrant kinase inhibitors and GPCR modulators [1]. The ortho-methoxy group can engage in intramolecular hydrogen bonding with the amide NH, potentially rigidifying the N-substituent conformation and creating a pseudo-ring system that alters target recognition [1]. In CYP inhibition, the 2-MOB group introduces a steric and electronic profile distinct from N-phenyl, N-benzyl, or N-(4-methoxybenzyl) analogs. A para-methoxybenzyl (4-MOB) regioisomer analog (1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]cyclopropane-1-carboxamide) has been cited in patent literature for anticancer activity, but no direct comparative CYP inhibition data exist for the ortho- vs. para-methoxybenzyl pair [2].

CYP isoform selectivity pharmacophore 2-methoxybenzyl

Recommended Research and Procurement Scenarios for 1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide (CAS 1091462-61-1)


CYP2A6 Selectivity Profiling and Structure-Activity Relationship (SAR) Expansion

Based on the identification of N1-(4-fluorophenyl)cyclopropane-1-carboxamide as a sub-micromolar CYP2A6 inhibitor [1], the target compound—which extends the N-substituent with a 2-methoxybenzyl group—is suited as a next-generation probe to explore CYP2A6 active-site tolerance for larger N-substituents. Procurement of this compound enables side-by-side CYP panel screening (CYP1A2, 2A6, 2C9, 2D6, 3A4) to quantify selectivity shifts induced by the 2-MOB group, directly addressing the differentiation hypothesis outlined in Evidence Item 1.

CNS Drug-Likeness Evaluation of Cyclopropanecarboxamide Scaffolds

With a computed LogP of 3.0, tPSA of 38.3 Ų, and only 5 rotatable bonds, the target compound lies within favorable CNS drug-like chemical space [2]. It can be used in parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 transwell assays to experimentally measure brain penetration potential, compared against the propyl-linker analog (SC-51294742) which has higher LogP and more rotatable bonds . This scenario directly leverages the quantitative physicochemical differentiation from Evidence Item 2.

Metabolic Stability Benchmarks for Cyclopropane-Containing Amides

The cyclopropane scaffold is associated with reduced CYP-mediated oxidation compared to acyclic amides [3]. The target compound can be evaluated in human liver microsome (HLM) and hepatocyte stability assays to experimentally validate this class-level inference, with half-life (t₁/₂) and intrinsic clearance (CL_int) measurements providing quantitative metabolic stability data that support its use in extended-duration biochemical assays, as discussed in Evidence Item 3.

Ortho-Methoxybenzyl Pharmacophore Validation in CYP Isoform Panel Screens

The ortho-methoxy group in the 2-MOB substituent can form an intramolecular hydrogen bond with the amide NH, restricting conformational freedom and potentially enhancing target selectivity [4]. The target compound should be procured alongside its 4-methoxybenzyl (4-MOB) regioisomer for comparative CYP inhibition profiling, enabling experimental determination of whether the ortho-methoxy constraint delivers measurable selectivity advantages—a procurement decision driven by the pharmacophoric differentiation rationale in Evidence Item 4.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.